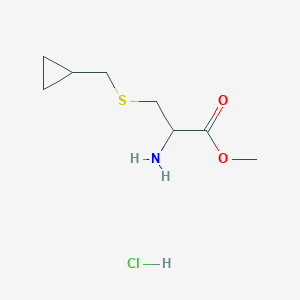
2-fluoro-N-(4-methylbenzenesulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(4-methylbenzenesulfonyl)benzamide is an organic compound with the molecular formula C14H12FNO3S. It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom and a methylbenzenesulfonyl group.
Métodos De Preparación
The synthesis of 2-fluoro-N-(4-methylbenzenesulfonyl)benzamide typically involves the condensation of 2-fluorobenzoic acid with 4-methylbenzenesulfonamide. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzamide derivative.
Análisis De Reacciones Químicas
2-Fluoro-N-(4-methylbenzenesulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents such as potassium permanganate or lithium aluminum hydride, respectively. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(4-methylbenzenesulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(4-methylbenzenesulfonyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved .
Comparación Con Compuestos Similares
2-Fluoro-N-(4-methylbenzenesulfonyl)benzamide can be compared with other benzamide derivatives such as:
2-Fluoro-N-(2-fluorophenyl)benzamide: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide: Another derivative with distinct functional groups that confer unique properties and applications.
Propiedades
Fórmula molecular |
C14H12FNO3S |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
2-fluoro-N-(4-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C14H12FNO3S/c1-10-6-8-11(9-7-10)20(18,19)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17) |
Clave InChI |
FMVUBEARDNVFLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2F |
Solubilidad |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)-4-(trideuteriomethoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B14128641.png)

![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14128648.png)
![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)




![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)


